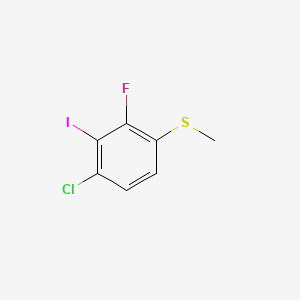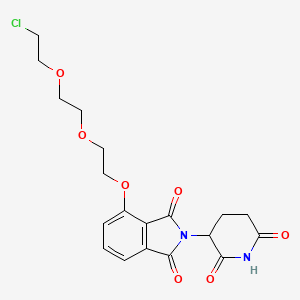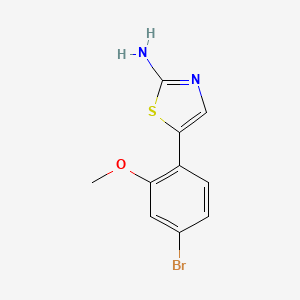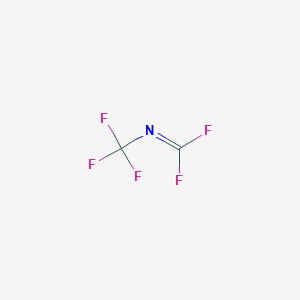![molecular formula C12H20N2O2 B14762339 tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chiral compound with significant applications in the field of medicinal chemistry. This compound is known for its unique structural features, which include a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Oxidation Reaction: Starting from (3aR,7aS)-N-Boc-3A,4,7,7A-tetrahydroisoindole, an oxidation reaction is performed using potassium permanganate and tetrabutylammonium bromide in a suitable solvent such as water or acetone to obtain an intermediate.
Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of acetic anhydride and potassium fluoride to form a hexahydrocyclopenta[c]pyrrole derivative.
Reductive Amination: The hexahydrocyclopenta[c]pyrrole derivative is then subjected to reductive amination using N-methylbenzylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrogenation and Salt Formation: Finally, the product is hydrogenated in the presence of a palladium catalyst and methanesulfonic acid to yield (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted hexahydrocyclopenta[c]pyrrole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
Compared to similar compounds, (3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate stands out due to its high stability and reactivity. Its unique structural features make it a versatile intermediate in the synthesis of various pharmaceuticals, providing advantages in terms of yield, purity, and ease of handling .
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h4,8-9H,5-7,13H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
FQNLIKBCVNXITL-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=C[C@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)



![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)


![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
